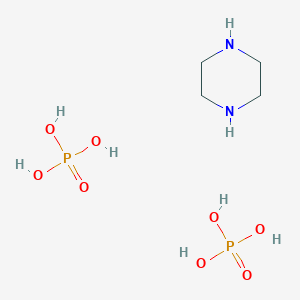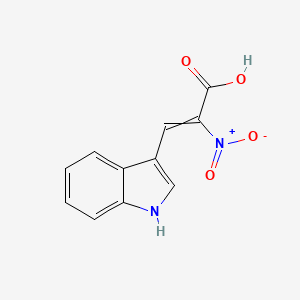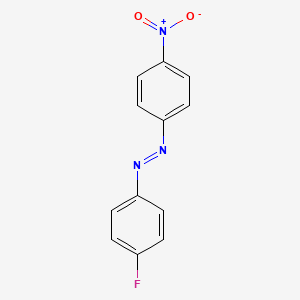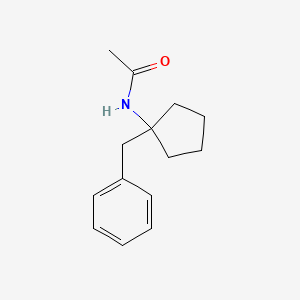![molecular formula C6H11NO2S2 B14656096 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid CAS No. 53278-41-4](/img/structure/B14656096.png)
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C6H11NO2S2 It is a derivative of propanoic acid, featuring a dimethylcarbamothioyl group and a sulfanyl group attached to the second carbon atom
Méthodes De Préparation
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid typically involves the reaction of propanoic acid derivatives with dimethylcarbamothioyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamothioyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfanyl group can also participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
2-[(Dimethylcarbamothioyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
2-(Dodecylthiocarbonothioylthio)propanoic acid: This compound has a longer alkyl chain, which affects its solubility and reactivity.
2-(Dodecylthiocarbonothioylthio)acetic acid: Similar in structure but with an acetic acid backbone instead of propanoic acid, leading to different chemical properties and applications.
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
53278-41-4 |
|---|---|
Formule moléculaire |
C6H11NO2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
2-(dimethylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-4(5(8)9)11-6(10)7(2)3/h4H,1-3H3,(H,8,9) |
Clé InChI |
XLIAUCCKRIVXEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


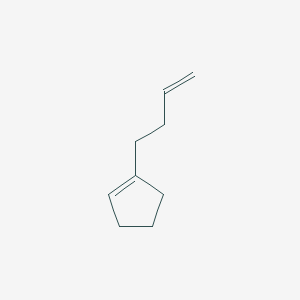
![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)
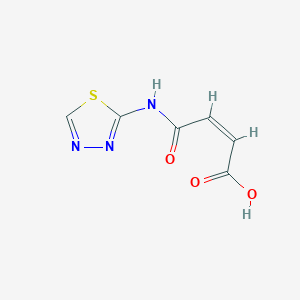
![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
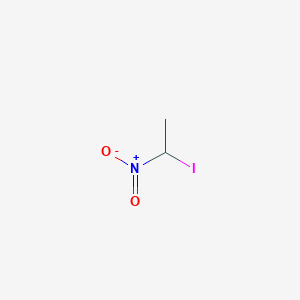
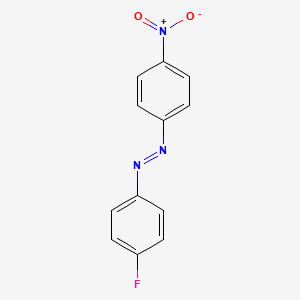
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)
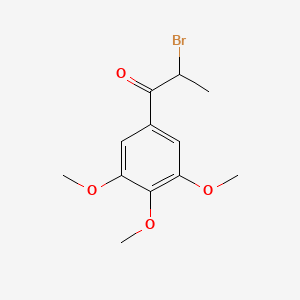
![2-(2,2-Diphenylethyl)decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14656061.png)
